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Compound of Interest

Compound Name: UK-5099

Cat. No.: B1683380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of UK-5099 with other prominent mitochondrial

pyruvate carrier (MPC) inhibitors. The information presented herein is intended to assist

researchers in selecting the appropriate tool compound for their studies by offering a

comprehensive overview of their performance, supported by experimental data and detailed

protocols.

Introduction to Mitochondrial Pyruvate Carrier
(MPC) Inhibition
The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner

mitochondrial membrane, responsible for transporting pyruvate from the cytosol into the

mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid

(TCA) cycle and oxidative phosphorylation (OXPHOS). Inhibition of the MPC forces a metabolic

shift towards glycolysis and lactate production, a phenomenon with significant implications for

various physiological and pathological processes, including cancer metabolism, metabolic

diseases, and neurodegenerative disorders. UK-5099 is a well-characterized and potent

inhibitor of the MPC, often used as a reference compound in metabolic studies. However, a

range of other compounds with distinct chemical scaffolds and inhibitory profiles have also

been identified.
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The following tables summarize the quantitative data for UK-5099 and its key alternatives,

providing a comparative view of their potency and cellular effects.

Table 1: Inhibitory Potency of MPC Inhibitors
Compound Target(s) IC50 / Ki Cell/System Reference

UK-5099 MPC

IC50: ~50 nM

(pyruvate-

dependent O2

consumption)

Rat heart

mitochondria
[1][2][3]

Ki: 49 µM

(pyruvate

transport)

Trypanosomes [1][4]

Zaprinast MPC, PDE5/6

IC50: 321 nM

(pyruvate

transport)

Reconstituted

human

MPC1L/MPC2

[5]

7ACC2 MPC, MCT1

IC50: 11 nM

([14C]-lactate

influx)

SiHa cells [6][7][8]

Rosiglitazone MPC, PPARγ -

Human arterial

smooth muscle

cells

[9]

Mitoglitazone

(MSDC-0160)
MPC, mTOT

IC50: 1.2 µM

(MPC

inactivation)

In vitro [10][11]

Signaling Pathways and Metabolic Consequences of
MPC Inhibition
Inhibition of the MPC instigates a significant metabolic reprogramming within the cell. The

blockade of pyruvate entry into the mitochondria curtails the fuel supply for the TCA cycle and

subsequent oxidative phosphorylation. This leads to a compensatory upregulation of glycolysis

to meet the cell's energy demands, resulting in increased lactate production.
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Caption: Metabolic shift induced by MPC inhibition.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and

compare MPC inhibitors.

Mitochondrial Pyruvate Uptake Assay (Radiolabeled)
This assay directly measures the transport of pyruvate into isolated mitochondria.

Materials:

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

Uptake Buffer: 120 mM KCl, 10 mM HEPES (pH 7.4), 1 mM EGTA.

[2-¹⁴C]-Pyruvate (radiolabeled).

Non-radiolabeled pyruvate.

MPC inhibitor (e.g., UK-5099).

Stop Buffer: Uptake buffer containing a high concentration of a non-radiolabeled inhibitor

(e.g., α-cyano-4-hydroxycinnamate).

Silicone oil.

Perchloric acid.

Procedure:

Isolate mitochondria from cells or tissue of interest using standard differential centrifugation

protocols.

Resuspend the mitochondrial pellet in ice-cold Isolation Buffer.

Determine mitochondrial protein concentration using a standard protein assay (e.g., Bradford

or BCA).
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In a microcentrifuge tube, add a layer of silicone oil on top of a layer of perchloric acid.

Incubate isolated mitochondria (typically 0.5-1 mg/mL) in Uptake Buffer with the desired

concentration of the MPC inhibitor or vehicle control.

Initiate pyruvate uptake by adding a mixture of [2-¹⁴C]-pyruvate and non-radiolabeled

pyruvate.

After a defined incubation time (e.g., 1-5 minutes), rapidly stop the reaction by centrifuging

the mitochondria through the silicone oil layer into the perchloric acid.

Aspirate the upper aqueous and oil layers.

Quantify the radioactivity in the perchloric acid layer using a scintillation counter.

Normalize the radioactive counts to the amount of mitochondrial protein to determine the rate

of pyruvate uptake.

Isolate Mitochondria

Incubate Mitochondria with
Inhibitor or Vehicle

Prepare Reaction Tubes
(Silicone Oil over Perchloric Acid)

Stop Reaction by Centrifugation

Add Radiolabeled Pyruvate
to Initiate Uptake

Quantify Radioactivity

Data Analysis
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Caption: Experimental workflow for the radiolabeled pyruvate uptake assay.

Measurement of Pyruvate-Driven Oxygen Consumption
This assay assesses the impact of MPC inhibitors on mitochondrial respiration using pyruvate

as a substrate.

Materials:

Isolated mitochondria.

Respiration Buffer (e.g., MiR05).

Pyruvate and Malate (as substrates).

ADP.

MPC inhibitor (e.g., UK-5099).

High-resolution respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer).

Procedure:

Calibrate the respirometer according to the manufacturer's instructions.

Add Respiration Buffer to the respirometer chambers and allow the oxygen signal to

stabilize.

Add isolated mitochondria to the chambers.

Sequentially add pyruvate and malate to initiate state 2 respiration.

Add the MPC inhibitor at the desired concentration and monitor the change in oxygen

consumption.

Add ADP to induce state 3 respiration and observe the effect of the inhibitor on ADP-

stimulated oxygen consumption.
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As a control, other substrates that bypass the MPC (e.g., succinate or glutamate) can be

used to assess the specificity of the inhibitor.

Calibrate Respirometer

Add Respiration Buffer
and Mitochondria

Add Pyruvate + Malate
(State 2 Respiration)

Add MPC Inhibitor

Add ADP
(State 3 Respiration)

Record and Analyze
Oxygen Consumption Rate

Click to download full resolution via product page

Caption: Workflow for measuring pyruvate-driven oxygen consumption.

Conclusion
UK-5099 remains a potent and widely used tool for studying MPC function. However, the

availability of alternative inhibitors such as Zaprinast, 7ACC2, and the thiazolidinedione class of

compounds provides researchers with a broader toolkit to investigate the multifaceted roles of

mitochondrial pyruvate transport. The choice of inhibitor should be guided by the specific

experimental context, considering factors such as potency, selectivity, and potential off-target

effects. The experimental protocols and comparative data presented in this guide are intended

to facilitate this selection process and promote robust and reproducible research in the field of

cellular metabolism.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1683380?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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